Cas no 894031-24-4 (N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
- N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
-
- インチ: 1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30)
- InChIKey: CHTCEJQDEKIJRU-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1N2C(SC=1)=NC(C1=CC=C(C)C=C1)=N2)(=O)C(NC1=CC=C(CC)C=C1)=O
N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2029-0652-40mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-10μmol |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-1mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-5mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-15mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-25mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-2mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-4mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-20μmol |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2029-0652-10mg |
N'-(4-ethylphenyl)-N-{2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide |
894031-24-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamideに関する追加情報
Introduction to N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide (CAS No. 894031-24-4)
N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 894031-24-4, belongs to a class of molecules that exhibit promising biological activities. The intricate structure of this compound, featuring a combination of aromatic rings and heterocyclic moieties, makes it a subject of intense study for its potential therapeutic applications.
The molecular framework of N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide incorporates several key structural elements that contribute to its unique chemical and biological properties. The presence of an ethylphenyl group at the N' position and a triazolothiazole core in the side chain suggests potential interactions with biological targets such as enzymes and receptors. These structural features are critical in determining the compound's pharmacokinetic behavior and its ability to modulate biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. The use of high-throughput screening techniques has further accelerated the discovery process by allowing rapid assessment of large libraries of compounds. In this context, N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide has been identified as a lead compound for further investigation due to its unique structural features and preliminary biological activity.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Studies have shown that molecules with similar structural motifs exhibit anti-inflammatory, anticancer, and antimicrobial properties. The triazolothiazole core is particularly noteworthy for its ability to interact with multiple biological targets, making it a versatile scaffold for drug design. The ethylphenyl group further enhances the compound's binding affinity by providing additional hydrogen bonding opportunities with biological receptors.
The synthesis of N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide represents a significant achievement in organic chemistry. The multi-step synthesis involves the careful construction of the triazolothiazole ring system followed by functionalization with the appropriate substituents. Each step must be meticulously controlled to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.
In vitro studies have begun to elucidate the mechanism of action for this compound. Initial results suggest that it may exert its effects by inhibiting specific enzymes or disrupting signaling pathways involved in disease progression. For instance, it has been observed that derivatives of triazolothiazole can modulate the activity of kinases and other enzymes implicated in cancer cell proliferation. Further research is needed to fully understand the molecular interactions and downstream effects of N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide.
The development of new pharmaceuticals is a lengthy and complex process that involves extensive testing for efficacy and safety. However, preliminary data from preclinical studies are encouraging and suggest that this compound may have therapeutic potential. The next steps involve more rigorous testing in animal models to evaluate its pharmacokinetic properties and toxicity profile. If these studies are successful, human clinical trials may be initiated to assess its effectiveness in treating specific diseases.
The impact of computational tools on drug discovery cannot be overstated. Molecular docking simulations have been particularly useful in predicting how a compound might interact with biological targets at the atomic level. These simulations can help identify potential binding sites and optimize the structure for better efficacy. By leveraging these tools, researchers can accelerate the development process and reduce the time required to bring new drugs to market.
The economic implications of discovering new therapeutic agents are substantial。 The pharmaceutical industry invests billions each year in research aimed at developing new drugs that address unmet medical needs。 A compound like N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide, if proven effective, could generate significant revenue and improve patient outcomes worldwide。 The competitive nature of drug discovery ensures that only the most promising candidates advance through the development pipeline, but each success story represents a major breakthrough。
In conclusion, N'-(4-ethylphenyl)-N-{ 89 40 31 - 24 - 44) is a fascinating compound with significant potential in pharmaceutical applications。 Its unique structure, combined with promising preliminary data, makes it an attractive candidate for further study。 As research continues, we can expect more insights into its mechanism of action and therapeutic potential。 The ongoing development efforts highlight the importance of innovation in drug discovery and underscore the contributions of chemists, biologists, and computational scientists to advancing medical science。
894031-24-4 (N'-(4-ethylphenyl)-N-{2-2-(4-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide) 関連製品
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 944775-76-2(1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)
- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)



